molecular formula C7H13N5O B1475826 2-(3-azidoazetidin-1-yl)-N-ethylacetamide CAS No. 2097976-65-1

2-(3-azidoazetidin-1-yl)-N-ethylacetamide

Cat. No. B1475826
CAS RN: 2097976-65-1
M. Wt: 183.21 g/mol
InChI Key: JZDYIRHPDHBABN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the azido and acetamide groups. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The azido group is known for its reactivity and can participate in various chemical reactions, including reduction to amines and the Staudinger reaction. The acetamide group could also undergo various transformations, such as hydrolysis to form acetic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar acetamide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Nanotechnology

The azido group in 2-(3-azidoazetidin-1-yl)-N-ethylacetamide can be used to functionalize the surface of nanoparticles. This functionalization can be tailored to create nanoparticles for various applications, including medical imaging, diagnostics, and as carriers for drug molecules.

Each of these applications demonstrates the versatility and potential of This compound in scientific research. Its unique chemical structure opens up possibilities for innovation across multiple fields of study. The information provided here is based on the compound’s chemical properties and potential uses in various research fields .

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-2-9-7(13)5-12-3-6(4-12)10-11-8/h6H,2-5H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDYIRHPDHBABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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